molecular formula C10H14LiNS B2678980 Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate CAS No. 2343963-97-1

Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate

Cat. No. B2678980
CAS RN: 2343963-97-1
M. Wt: 187.23
InChI Key: MPSWILLQRSSZQJ-QRPNPIFTSA-M
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Description

“Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate” is a compound composed of lithium, dimethylamino, ethyl, and benzenethiolate. It has a CAS Number of 2343963-97-1 . The IUPAC name for this compound is lithium (S)-2- (1- (dimethylamino)ethyl)benzenethiolate .


Molecular Structure Analysis

The molecular formula for “Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate” is C10H14LiNS . It has an average mass of 187.231 Da and a monoisotopic mass of 187.100693 Da . The InChI code for this compound is 1S/C10H15NS.Li/c1-8(11(2)3)9-6-4-5-7-10(9)12;/h4-8,12H,1-3H3;/q;+1/p-1/t8-;/m0./s1 .


Physical And Chemical Properties Analysis

“Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate” is a powder . It has a molecular weight of 187.23 . The compound is stored at a temperature of -10 .

Scientific Research Applications

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.Li/c1-8(11(2)3)9-6-4-5-7-10(9)12;/h4-8,12H,1-3H3;/q;+1/p-1/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSWILLQRSSZQJ-QRPNPIFTSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C1=CC=CC=C1[S-])N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C[C@@H](C1=CC=CC=C1[S-])N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14LiNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate

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